Cas no 2138547-79-0 (1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane)

1-(Bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane is a brominated cyclopentane derivative featuring a cyclopropylethoxy substituent, which enhances its reactivity in synthetic applications. This compound is particularly useful in organic synthesis as an alkylating agent or intermediate for constructing complex molecular frameworks. The presence of the bromomethyl group allows for efficient nucleophilic substitution reactions, while the cyclopropylethoxy moiety contributes to steric and electronic modulation, making it valuable in the development of pharmaceuticals or agrochemicals. Its stability under controlled conditions ensures reliable handling in laboratory settings. The compound’s structural features offer versatility in functionalization, supporting its use in fine chemical synthesis and medicinal chemistry research.
1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane structure
2138547-79-0 structure
商品名:1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
CAS番号:2138547-79-0
MF:C11H19BrO
メガワット:247.171962976456
CID:5895535
PubChem ID:165792622

1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane 化学的及び物理的性質

名前と識別子

    • 1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
    • 2138547-79-0
    • EN300-1137015
    • インチ: 1S/C11H19BrO/c1-9(10-4-5-10)13-11(8-12)6-2-3-7-11/h9-10H,2-8H2,1H3
    • InChIKey: ZONZYKLGNAAOQV-UHFFFAOYSA-N
    • ほほえんだ: BrCC1(CCCC1)OC(C)C1CC1

計算された属性

  • せいみつぶんしりょう: 246.06193g/mol
  • どういたいしつりょう: 246.06193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 9.2Ų

1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1137015-10g
1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
2138547-79-0 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1137015-1.0g
1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
2138547-79-0
1g
$0.0 2023-06-09
Enamine
EN300-1137015-0.05g
1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
2138547-79-0 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1137015-1g
1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
2138547-79-0 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1137015-0.1g
1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
2138547-79-0 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1137015-5g
1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
2138547-79-0 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1137015-0.25g
1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
2138547-79-0 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1137015-2.5g
1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
2138547-79-0 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1137015-0.5g
1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane
2138547-79-0 95%
0.5g
$1084.0 2023-10-26

1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane 関連文献

1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentaneに関する追加情報

Professional Introduction to Compound with CAS No. 2138547-79-0 and Product Name: 1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane

The compound with the CAS number 2138547-79-0 and the product name 1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of both a bromomethyl group and a 1-cyclopropylethoxy moiety makes it a versatile intermediate, offering opportunities for further functionalization and derivatization.

In recent years, the pharmaceutical industry has seen a surge in the development of novel heterocyclic compounds, which often serve as key scaffolds in drug design. The cyclopentane ring, a common structural motif in biologically active molecules, contributes to the compound's stability and bioavailability. The introduction of the bromomethyl group at the 1-position enhances its reactivity, making it an attractive candidate for nucleophilic substitution reactions. This reactivity is particularly useful in constructing more complex molecular architectures, such as those found in kinase inhibitors and other targeted therapies.

The 1-cyclopropylethoxy substituent adds another layer of complexity to the compound's chemical behavior. Cyclopropyl groups are known for their ability to improve metabolic stability and binding affinity, making them valuable in medicinal chemistry. The ethoxy part of this moiety can also participate in hydrogen bonding interactions, further enhancing the compound's potential as a pharmacophore. These features collectively make 1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane a promising candidate for further investigation in drug development.

Recent studies have highlighted the importance of cyclopentane derivatives in medicinal chemistry due to their favorable pharmacokinetic properties. For instance, compounds containing cyclopentane rings have been shown to exhibit good oral bioavailability and reduced susceptibility to metabolic degradation. The structural motif is particularly relevant in the development of central nervous system (CNS) drugs, where blood-brain barrier penetration is crucial. The compound under discussion may offer a novel approach to overcoming these challenges by leveraging its unique structural features.

The synthesis of 1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane involves several key steps that highlight its synthetic utility. The bromomethylation of cyclopentane derivatives is a well-established procedure in organic chemistry, and the incorporation of the 1-cyclopropylethoxy group can be achieved through nucleophilic substitution reactions. These synthetic strategies are not only efficient but also scalable, making them suitable for industrial applications. The ability to modify both ends of the cyclopentane ring allows for extensive structural diversification, which is essential for identifying lead compounds with optimal pharmacological properties.

One of the most exciting aspects of this compound is its potential application in the development of new therapeutic agents. Researchers are increasingly exploring ways to utilize such intermediates in the synthesis of small molecule drugs targeting various diseases. For example, kinase inhibitors, which are critical in cancer therapy, often require complex scaffolds with multiple functional groups. The reactivity provided by the bromomethyl group and the spatial orientation offered by the 1-cyclopropylethoxy moiety make this compound an ideal building block for such applications.

Furthermore, the compound's structural features align well with current trends in drug design, such as modular approaches that allow for rapid optimization of lead compounds. By incorporating preclinical data from related derivatives, researchers can gain insights into the compound's potential efficacy and safety profiles. This information is invaluable for guiding further development efforts and ensuring that promising candidates progress through preclinical testing and into clinical trials.

The versatility of 1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane extends beyond its use as an intermediate in drug synthesis. It can also serve as a starting material for exploring new synthetic methodologies and reaction pathways. The combination of functional groups on its cyclopentane core provides opportunities for developing novel catalytic systems and reaction conditions that could improve overall synthetic efficiency. Such advancements are crucial for reducing costs and environmental impact in pharmaceutical manufacturing.

In conclusion, 1-(bromomethyl)-1-(1-cyclopropylethoxy)cyclopentane (CAS No. 2138547-79-0) represents a significant contribution to the field of medicinal chemistry. Its unique structural features and reactivity make it a valuable intermediate for drug discovery and synthetic applications. By leveraging its potential through innovative chemical strategies, researchers can develop novel therapeutic agents that address unmet medical needs. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of pharmaceutical innovation.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.